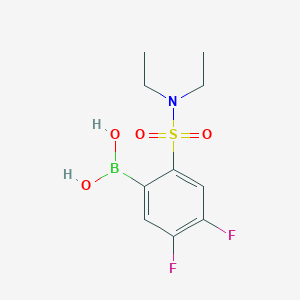

(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid

Description

Properties

IUPAC Name |

[2-(diethylsulfamoyl)-4,5-difluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BF2NO4S/c1-3-14(4-2)19(17,18)10-6-9(13)8(12)5-7(10)11(15)16/h5-6,15-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCIHRVTNLCHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1S(=O)(=O)N(CC)CC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-(N,N-Diethylsulfamoyl)-4,5-difluorophenyl)boronic acid, with the molecular formula CHBFNOS and CAS number 1704066-89-6, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a boronic acid functional group, which is known to interact with various biological targets, particularly enzymes.

- Molecular Weight : 293.10 g/mol

- Molecular Structure : The compound features a difluorophenyl ring substituted with a sulfamoyl group.

The structural formula can be represented as follows:

Boronic acids are known to form reversible covalent bonds with serine residues in enzymes, particularly serine proteases. This interaction can inhibit enzyme activity, making boronic acids valuable in drug development, especially as protease inhibitors. The specific mechanism of this compound involves:

- Inhibition of Proteases : By binding to the active site of serine proteases, this compound may prevent substrate access and subsequent enzymatic reactions.

- Cellular Uptake : The sulfamoyl moiety enhances solubility and cellular uptake, which may increase its efficacy as a therapeutic agent.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties :

- Studies have shown that boronic acids can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

- In vitro assays demonstrated that this compound could reduce the viability of various cancer cell lines through apoptosis induction.

-

Antimicrobial Activity :

- Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains. Further studies are needed to elucidate the mechanisms involved.

-

Enzyme Inhibition :

- The compound has been tested for its ability to inhibit specific enzymes like proteases and kinases involved in disease progression.

Table 1: Summary of Biological Studies on this compound

Detailed Research Findings

- Anticancer Mechanism : A study utilizing the ROS-Glo™ HO assay indicated that compounds similar to this compound can induce reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .

- Enzyme Interaction Studies : High-throughput screening identified this compound as a potential inhibitor of specific oxidoreductases, suggesting its role in modulating redox states within cells .

- Pharmacokinetics and Toxicology : Ongoing studies are evaluating the pharmacokinetic profile and potential toxicity of this compound to determine safe dosage levels for therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that boronic acids can serve as proteasome inhibitors, which are crucial in cancer therapy. The compound (2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid has shown promise in inhibiting the growth of certain cancer cell lines. A study demonstrated its efficacy against breast cancer cells, where it induced apoptosis through the inhibition of specific proteasomal pathways .

HIV Integrase Inhibition

Another significant application is in the development of HIV integrase inhibitors. The compound has been explored for its ability to inhibit HIV integrase activity, which is vital for the viral replication cycle. In vitro studies have shown that derivatives of this compound can effectively reduce viral loads in infected cells .

Sensor Development

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for sensor development. This compound can be utilized in the design of sensors for glucose detection due to its selectivity towards glucose molecules. This application is particularly relevant in diabetes management technologies.

Polymer Chemistry

In polymer science, boronic acids are used to create boronate esters that can form dynamic covalent networks. This property allows for the development of smart materials that respond to environmental stimuli. The incorporation of this compound into polymer matrices can enhance their mechanical properties and responsiveness .

Data Tables

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO, methanol |

| Binding Affinity | High for glucose |

| Response Time | Rapid |

Case Study 1: Inhibition of Proteasome Activity

A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited proteasome activity in MCF-7 breast cancer cells. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

Case Study 2: Development of Glucose Sensors

In a collaborative effort between several institutions, a sensor utilizing this compound was developed for real-time glucose monitoring. The sensor exhibited high selectivity and sensitivity towards glucose with a detection limit of 0.1 mM.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Fluorinated Phenylboronic Acids

2,4-Difluorophenylboronic Acid

- Structure : Fluorine at 2- and 4-positions.

- Key Data : Forms planar molecular structures stabilized by O–H···F hydrogen bonds and π-interactions between the boronic acid group and aromatic ring .

- Acidity: Stronger Lewis acidity compared to mono-fluorinated analogs (e.g., 2-fluorophenylboronic acid) due to electron-withdrawing fluorine substituents .

- Applications : Used in crystal engineering and Suzuki-Miyaura couplings .

3,5-Difluorophenylboronic Acid

- Structure : Fluorine at 3- and 5-positions.

- Key Data : Exhibits a symmetrical substitution pattern, which may enhance stability in cross-coupling reactions. Used in graphene doping to modulate charge carrier density .

4,5-Difluoro-2-Methoxyphenylboronic Acid

Sulfonamide-Containing Boronic Acids

(2-(N,N-Dimethylsulfamoyl)Phenyl)Boronic Acid

- Structure : Dimethylsulfamoyl group at the 2-position.

(2-(1,4-Dioxa-8-Azaspiro[4.5]Decan-8-Ylsulfonyl)-4,5-Difluorophenyl)Boronic Acid

Boronic Acids with Heteroatom Substituents

2-(Thiophen-2-Yl)Acetic Acid Derivatives

- Structure : Thiophene-based boronic acids (e.g., 4-phenyl-(thiophen-2-yl)acetic acid derivatives).

- Key Data: Demonstrated efficacy in binding catalytic pockets via H-bonds (e.g., with Arg52 and Ser127 residues in enzymes) .

[2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]Boronic Acid

Structural and Functional Comparisons

Electronic Effects

Solubility and Stability

- Hydrophilicity: The sulfamoyl group improves aqueous solubility relative to non-polar analogs like (4-Butoxy-2,3-difluorophenyl)boronic acid .

- Thermal Stability : Crystallographic data for 2,4-difluorophenylboronic acid suggests that fluorine substituents stabilize planar conformations via hydrogen bonding, a feature likely shared by the target compound .

Materials Science

- Graphene Doping : Fluorinated boronic acids like 3,5-difluorophenylboronic acid modify graphene’s electrical properties; the target compound’s sulfamoyl group may introduce additional doping effects .

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

A common approach to synthesize boronic acid derivatives on substituted phenyl rings is the Suzuki-Miyaura cross-coupling reaction. Although direct literature on the exact compound is limited, analogous procedures for difluorophenylboronic acids with sulfonamide substituents provide a reliable synthetic framework.

| Component | Details |

|---|---|

| Catalyst | Pd(0) or Pd(II) complexes (e.g., Pd(PPh3)4, PdCl2(dppf)) |

| Base | Sodium carbonate, potassium phosphate |

| Solvent | 1,2-Dimethoxyethane, toluene, ethanol-water mixtures |

| Temperature | 100-140°C |

| Atmosphere | Inert gas (argon or nitrogen) |

| Reaction Time | 0.5 to 18 hours |

Example:

A reaction involving 2-bromo-4,5-difluorophenyl precursor with a boronic acid reagent under Pd(0) catalysis and sodium carbonate base in 1,2-dimethoxyethane at 100°C for 18 hours yields the boronic acid intermediate. The sulfonamide group (N,N-diethylsulfamoyl) can be introduced either before or after the coupling depending on protecting group strategies.

Sulfamoyl Group Introduction

The N,N-diethylsulfamoyl group is typically introduced via sulfonylation reactions of an appropriate amine with diethylsulfamoyl chloride or related reagents.

- Starting from the difluorophenylboronic acid or its precursor, the amino group is reacted with diethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) under controlled temperature.

- The reaction proceeds to form the sulfamoyl linkage on the aromatic ring.

This step requires careful control to avoid degradation of the boronic acid moiety.

Stock Solution Preparation and Solubility Enhancement

For research applications, the compound is often prepared as a stock solution for biological assays or further chemical reactions.

| Amount of Compound | Solvent Volume for 10 mM Solution (mL) |

|---|---|

| 1 mg | 0.3412 |

| 5 mg | 1.7059 |

| 10 mg | 3.4118 |

To enhance solubility, heating to 37°C and ultrasonic oscillation are recommended. Common solvents include DMSO, PEG300, Tween 80, and corn oil for in vivo formulations.

Research Findings and Optimization Notes

- The purity and stability of (2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid are critical for its performance in downstream applications.

- Storage at -80°C preserves compound integrity for up to 6 months; repeated freeze-thaw cycles should be avoided.

- The order of solvent addition during formulation preparation affects solubility and clarity; each solvent must be fully dissolved before adding the next.

- Physical methods such as vortexing, ultrasound, or mild heating aid dissolution without compromising compound stability.

Summary Table of Preparation Steps

| Step No. | Process | Key Conditions/Notes |

|---|---|---|

| 1 | Synthesis of halogenated difluorophenyl precursor | Commercial or synthesized via electrophilic fluorination |

| 2 | Suzuki-Miyaura coupling to introduce boronic acid | Pd catalyst, base, inert atmosphere, 100-140°C |

| 3 | Sulfamoyl group installation | Reaction with diethylsulfamoyl chloride, base, mild temperature |

| 4 | Purification | Silica gel chromatography or recrystallization |

| 5 | Stock solution preparation | Dissolution in DMSO or co-solvents, heating, ultrasound |

| 6 | Storage | Solid at 2-8°C; solutions at -20°C to -80°C |

Q & A

Q. How can the pKa of fluorinated arylboronic acids be experimentally determined?

The pKa of fluorinated arylboronic acids, including derivatives like "(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid," is measured using NMR titration in phosphate buffer solutions. For example, 2,6-difluorophenyl boronic acid () and 2-fluorophenyl boronic acid () were analyzed via this method, with chemical shifts correlated to protonation states . A linear relationship between NMR chemical shifts () and reported values () further validates this approach .

Q. What synthetic routes are suitable for functionalizing boronic acids with electron-withdrawing groups?

Electron-withdrawing substituents (e.g., sulfonamides, fluorides) enhance boronic acid Lewis acidity. Synthesis typically involves Suzuki-Miyaura coupling or direct electrophilic substitution on pre-functionalized aryl rings. For instance, 3,5-difluorophenyl boronic acid derivatives are synthesized via Pd-catalyzed cross-coupling, leveraging fluorine’s ortho-directing effects .

Q. How does fluorine substitution influence boronic acid reactivity in cross-coupling reactions?

Fluorine atoms reduce electron density at the boron center, increasing electrophilicity and accelerating transmetallation in Suzuki reactions. Structural studies of 2,4-difluorophenylboronic acid reveal planar geometry and shortened B–C bonds (1.566 Å), enhancing conjugation and stabilizing transition states .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of N,N-diethylsulfamoyl substituents on boronic acid reactivity?

Density functional theory (DFT) simulations, such as those using the B3LYP functional, model substituent effects on charge distribution. Exact exchange terms (e.g., Becke’s 1993 functional) improve accuracy for systems with strong electron-withdrawing groups by accounting for orbital hybridization and relativistic effects . For example, the sulfonamide group’s electron-withdrawing nature lowers LUMO energy, facilitating nucleophilic attacks in catalytic cycles.

Q. What experimental precautions are necessary to mitigate protodeboronation in strongly acidic fluorinated boronic acids?

Protodeboronation (B–C bond cleavage) occurs rapidly in acidic media for highly fluorinated derivatives like pentafluorophenyl boronic acid. To avoid this:

Q. How can boronic acid-functionalized materials be optimized for electronic applications?

Non-covalent doping of graphene with fluorinated boronic acids (e.g., 3,5-difluorophenyl boronic acid) alters charge carrier density. Hall-effect measurements show increased hole mobility (up to 1,200 cm/V·s) due to electron withdrawal by fluorine, which creates p-type doping. DFT-based band structure calculations guide molecular design for target electronic properties .

Q. What structural features govern hydrogen-bonding networks in crystalline boronic acid derivatives?

X-ray crystallography of 2,4-difluorophenylboronic acid reveals dimeric motifs via O–H···O hydrogen bonds. Bifurcated O–H···F interactions further stabilize 2D networks, with fluorine acting as a weak hydrogen-bond acceptor. Such insights aid in designing crystalline materials for host-guest chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.